N-Methyltaurine

Description

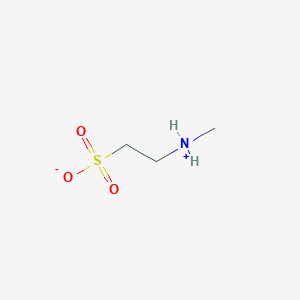

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO3S/c1-4-2-3-8(5,6)7/h4H,2-3H2,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZRRICLUFMAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO3S | |

| Record name | N-METHYLTAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025664 | |

| Record name | N-Methyltaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish-white powder. (NTP, 1992) | |

| Record name | N-METHYLTAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (>=10 mg/ml at 70 °F) (NTP, 1992) | |

| Record name | N-METHYLTAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

107-68-6 | |

| Record name | N-METHYLTAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyltaurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyltaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYLTAURINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyltaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyltaurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLTAURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X4943TG5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

466 to 468 °F (NTP, 1992) | |

| Record name | N-METHYLTAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of N-Methyltaurine in Marine Algae

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyltaurine, a naturally occurring amino acid analog, has garnered significant interest within the scientific community due to its presence in various marine organisms, particularly red algae, and its potential applications in pharmaceuticals and as a precursor for specialty surfactants. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway in marine algae. While the complete enzymatic machinery remains an active area of research, this document synthesizes the available data on the proposed pathway, quantitative analyses of relevant metabolites, and detailed experimental protocols to facilitate further investigation into this intriguing metabolic route.

Core Biosynthetic Pathway

The biosynthesis of this compound in marine algae is understood to be a direct modification of the ubiquitous amino acid, taurine (B1682933). The core of this pathway involves the enzymatic transfer of a methyl group to the primary amine of taurine.

Based on current knowledge, the proposed biosynthetic pathway is a two-step process, starting from the precursor taurine:

-

Taurine Biosynthesis: Marine algae synthesize taurine through various pathways, with the primary route involving the decarboxylation of cysteic acid, which is derived from L-cysteine.

-

N-methylation of Taurine: The terminal step is the methylation of taurine to yield this compound. This reaction is catalyzed by a putative N-methyltransferase. While the specific enzyme has not yet been isolated and characterized from a marine algal source, it is hypothesized to be an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. SAM is a common methyl group donor in numerous biological reactions, and the presence of SAM synthetase has been confirmed in red algae, supporting its role as the likely co-substrate in this pathway.[1][2]

The overall proposed reaction is as follows:

Taurine + S-adenosyl-L-methionine → this compound + S-adenosyl-L-homocysteine

Quantitative Data

Quantitative analysis of this compound and its precursor, taurine, has been performed on various species of marine algae, particularly within the Rhodophyta (red algae) phylum, where this compound is most prominently found.[3] The concentrations of these compounds can vary significantly between species and are influenced by environmental factors.

| Algal Species | Compound | Concentration (dry weight) | Reference |

| Gelidium cartilagineum | This compound | Present (unquantified) | [4] |

| Liagora distenta | This compound | Present (unquantified) | [4] |

| Pterocladia pinnata | This compound | Present (unquantified) | [4] |

| Gelidium amansii | This compound | Present (unquantified) | [4] |

| Laurencia intermedia | This compound | Present (unquantified) | [4] |

| Unspecified Red Algae | This compound | 12.6 mmol/kg (1.7 g/kg) | [4] |

| Palmaria palmata | Taurine | High | [5] |

| Gracilaria longissima | Taurine | High | [5] |

| Porphyra sp. | Taurine | High | [5] |

| Ulva lactuca | Homotaurine | Relatively high | [5] |

| Undaria pinnatifida | Homotaurine | Relatively high | [5] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway. These protocols are based on established techniques for metabolite extraction, quantification, and enzyme assays, and can be adapted for the specific study of this pathway in marine algae.

Protocol 1: Extraction of Taurine and this compound from Marine Algae

This protocol describes a general method for the extraction of small, water-soluble metabolites like taurine and this compound from algal biomass.

Materials:

-

Fresh or lyophilized algal tissue

-

Liquid nitrogen

-

Mortar and pestle

-

80% Ethanol (EtOH)

-

Microcentrifuge tubes

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh approximately 100 mg of fresh or 20 mg of lyophilized algal tissue.

-

Immediately freeze the tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a microcentrifuge tube.

-

Add 1 mL of 80% EtOH to the tube.

-

Vortex the mixture vigorously for 1 minute to ensure thorough extraction.

-

Incubate the mixture at 60°C for 20 minutes in a water bath or heating block.

-

Centrifuge the extract at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the extracted metabolites.

-

For enhanced recovery, the pellet can be re-extracted with another 0.5 mL of 80% EtOH, and the supernatants pooled.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cellular debris.

-

The filtered extract is now ready for quantitative analysis by HPLC or LC-MS.

Protocol 2: Quantitative Analysis of Taurine and this compound by HPLC

This protocol outlines a method for the simultaneous quantification of taurine and this compound using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and fluorescence detection.

Materials:

-

Algal extract (from Protocol 1)

-

Taurine and this compound standards

-

o-Phthalaldehyde (OPA) derivatizing reagent

-

HPLC system with a fluorescence detector

-

C18 reverse-phase HPLC column

Procedure:

-

Preparation of Standards: Prepare a series of standard solutions of taurine and this compound of known concentrations in 80% EtOH.

-

Derivatization:

-

In a microcentrifuge tube, mix 100 µL of the algal extract or standard solution with 100 µL of the OPA derivatizing reagent.

-

Allow the reaction to proceed in the dark at room temperature for 2 minutes.

-

-

HPLC Analysis:

-

Inject 20 µL of the derivatized sample onto the C18 column.

-

Use a gradient elution profile with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The specific gradient will need to be optimized for the column and system used.

-

Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

-

-

Quantification:

-

Identify the peaks corresponding to the derivatized taurine and this compound based on the retention times of the standards.

-

Construct a standard curve by plotting the peak area against the concentration for each standard.

-

Determine the concentration of taurine and this compound in the algal extracts by interpolating their peak areas on the respective standard curves.

-

Protocol 3: In Vitro Assay for Taurine N-Methyltransferase Activity

This protocol provides a framework for assaying the activity of the putative taurine N-methyltransferase in crude protein extracts from marine algae. This assay is based on the detection of the product, this compound, or the consumption of the methyl donor, S-adenosyl-L-methionine.

Materials:

-

Crude protein extract from marine algae

-

Taurine

-

S-adenosyl-L-methionine (SAM)

-

Reaction buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.5-8.5)

-

HPLC or LC-MS system for product quantification

Procedure:

-

Protein Extraction:

-

Homogenize fresh algal tissue in a suitable extraction buffer containing protease inhibitors.

-

Clarify the homogenate by centrifugation to obtain a crude protein extract (supernatant).

-

Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Enzyme Reaction:

-

Set up the reaction mixture in a microcentrifuge tube containing:

-

Reaction buffer

-

Taurine (substrate)

-

SAM (co-substrate)

-

Crude protein extract

-

-

Include control reactions lacking either the protein extract, taurine, or SAM.

-

-

Incubation: Incubate the reaction mixtures at an optimal temperature (e.g., 25-37°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching agent, such as trichloroacetic acid (TCA) to a final concentration of 5%, or by heat inactivation at 95°C for 5 minutes.

-

Analysis:

-

Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

Analyze the supernatant for the presence of this compound using the HPLC method described in Protocol 2 or a more sensitive LC-MS method.

-

-

Calculation of Enzyme Activity:

-

Quantify the amount of this compound produced.

-

Express the enzyme activity as the amount of product formed per unit time per amount of total protein (e.g., nmol this compound / min / mg protein).

-

Visualizations

This compound Biosynthetic Pathway

References

- 1. plantbreedbio.org [plantbreedbio.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. A validated ultra-performance liquid chromatography with diode array detection coupled to electrospray ionization and triple quadrupole mass spectrometry method to simultaneously quantify taurine, homotaurine, hypotaurine and amino acids in macro- and microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biochemical and Physicochemical Properties of N-Methyltaurine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyltaurine (2-(methylamino)ethanesulfonic acid) is a naturally occurring aminosulfonic acid, structurally similar to the ubiquitous taurine (B1682933). While not as abundant as its parent compound, this compound exhibits unique biochemical and physicochemical properties that are of growing interest in the fields of biochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the core properties of this compound, presenting quantitative data in structured tables, detailing relevant experimental methodologies, and visualizing key biological pathways and workflows.

Physicochemical Properties

This compound is a white to yellowish, water-soluble crystalline solid.[1][2][3] It exists as a zwitterion in its solid state and in polar solvents.[2] Key physicochemical parameters are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(methylamino)ethanesulfonic acid | [1] |

| CAS Number | 107-68-6 | [1] |

| Molecular Formula | C₃H₉NO₃S | [1][3] |

| Molecular Weight | 139.17 g/mol | [2][3] |

| Appearance | Yellowish-white powder | [1][3] |

| Melting Point | 241-242 °C | [4] |

| pKa | ~0.94 (predicted), 8.66 (sodium salt at 20°C) | [3][5] |

Table 2: Solubility and Partitioning of this compound

| Property | Value | Reference(s) |

| Water Solubility | Freely soluble; >=10 mg/mL at 21°C | [1][2][4] |

| Alcohol Solubility | Insoluble | [4] |

| Ether Solubility | Insoluble | [4] |

| LogP (predicted) | -3.6 | [1] |

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of this compound can be determined using potentiometric titration. This method involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH.

Methodology:

-

Preparation of Analyte Solution: A standard solution of this compound (e.g., 0.1 M) is prepared in deionized water. The ionic strength of the solution is kept constant by adding a neutral salt like KCl (e.g., 0.1 M).

-

Titration: The solution is placed in a thermostated vessel and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) or a strong acid (e.g., 0.1 M HCl).

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a flask.

-

Equilibration: The flask is sealed and agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method allows for the sensitive and specific quantification of this compound in biological samples.[6]

Methodology:

-

Sample Preparation:

-

Plasma samples are deproteinized by mixing with an equal volume of 5% sulfosalicylic acid containing an internal standard (e.g., sarcosine).[6]

-

Tissue samples are homogenized in 10 volumes of 5% sulfosalicylic acid with an internal standard.[6]

-

Samples are centrifuged, and the supernatant is filtered and neutralized.[6]

-

-

Derivatization: The primary amine of taurine is first derivatized with o-phthalaldehyde (B127526) (OPA), followed by derivatization of the secondary amine of this compound with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).[6]

-

Chromatographic Separation:

-

Column: C18 reverse-phase column.[6]

-

Mobile Phase: A gradient of a phosphate (B84403) buffer and an organic solvent (e.g., acetonitrile).[6]

-

Flow Rate: Typically 1.0-1.5 mL/min.[6]

-

-

Detection: Fluorescence detection is used, with excitation and emission wavelengths appropriate for the FMOC derivative (e.g., Ex: 266 nm, Em: 305 nm).[6]

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and a standard curve.

Biochemical Properties and Biological Roles

Natural Occurrence and Metabolism

This compound is found in nature, notably in red algae where it is synthesized through the methylation of taurine.[2] In mammals, it is considered a metabolite of taurine.[7] While the complete mammalian metabolic pathway is not fully elucidated, studies in microorganisms have shown that this compound can be degraded to provide carbon, nitrogen, and sulfur.[7] In some bacteria, this process is initiated by the enzyme (N-methyl)taurine dehydrogenase, which cleaves this compound into methylamine (B109427) and sulfoacetaldehyde.[7]

Interaction with the Taurine Transporter (SLC6A6)

This compound is known to interact with the taurine transporter (TauT, SLC6A6).[6] This transporter is responsible for the cellular uptake of taurine.[6] The interaction suggests that this compound may be transported into cells via the same mechanism as taurine, and it can act as a competitive inhibitor of taurine transport.[7]

Role as an Osmolyte

In certain marine organisms, particularly deep-sea tubeworms, this compound is a dominant organic osmolyte.[7] Osmolytes are small organic molecules that help maintain cell volume and protein stability under osmotic stress.[7] The accumulation of this compound in these organisms is crucial for their survival in high-pressure and high-salinity environments.[7]

Cytoprotective and Anti-atrophic Effects

Recent studies have highlighted the cytoprotective properties of this compound, similar to those of taurine.[6] Notably, this compound has been shown to attenuate dexamethasone-induced muscle atrophy in both in vitro and in vivo models.[6] While the precise signaling pathway is still under investigation, it is hypothesized that by entering muscle cells via the taurine transporter, this compound exerts a protective effect, potentially by stabilizing proteins and counteracting the catabolic processes initiated by glucocorticoids.[6] This effect does not appear to be mediated by the downregulation of muscle-specific E3 ubiquitin ligases, Atrogin-1 and MuRF1.[6]

Conclusion

This compound is a fascinating molecule with a range of physicochemical and biochemical properties that warrant further investigation. Its high water solubility and zwitterionic nature, combined with its biological activities as an osmolyte and a cytoprotective agent, make it a compound of interest for various applications, including as a potential therapeutic agent and as a component in pharmaceutical formulations. The detailed experimental protocols provided in this guide offer a starting point for researchers to further explore the properties and potential of this compound. Future research should focus on elucidating the complete mammalian metabolic and signaling pathways to fully understand its physiological significance.

References

- 1. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. A PTER-dependent pathway of taurine metabolism linked to energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Editorial for Special Issue on “Regulation and Effect of Taurine on Metabolism” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

N-Methyltaurine: A Comprehensive Technical Guide to its Role as a Compatible Osmolyte in Cellular Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyltaurine (NMT), a naturally occurring aminosulfonic acid and derivative of taurine (B1682933), is emerging as a significant compatible osmolyte with critical roles in cellular regulation and cytoprotection. Found in organisms adapted to extreme osmotic environments, such as red algae and deep-sea tubeworms, NMT demonstrates a potent ability to maintain cellular integrity and function under conditions of osmotic stress.[1][2] This in-depth technical guide provides a comprehensive overview of the core functions of this compound, focusing on its mechanisms of action in protein stabilization, cell volume regulation, and its potential influence on cellular signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further investigation into the therapeutic and biotechnological applications of this promising osmolyte.

Introduction to this compound as a Compatible Osmolyte

This compound (2-(methylamino)ethanesulfonic acid) is a small organic solute that accumulates in the cytoplasm of cells exposed to hyperosmotic stress.[3] Unlike inorganic ions, which can perturb macromolecular function at high concentrations, compatible osmolytes like NMT are selected through evolution for their ability to be present at high intracellular concentrations without interfering with normal cellular processes.[4] The primary role of these molecules is to balance intracellular osmotic pressure with that of the extracellular environment, thereby preventing water loss and cell shrinkage.

The chemical structure of NMT, featuring a sulfonate group and a methyl-substituted amino group, confers high polarity and solubility, properties that are crucial for its function as an osmolyte.[3] It is found in high concentrations in certain marine organisms, such as the vestimentiferan tubeworm Lamellibrachia, where it is the dominant osmolyte, suggesting a key role in adaptation to the high-pressure and chemically unique deep-sea vent environment.[1]

Mechanisms of Action

The protective effects of this compound are multifaceted, extending beyond simple osmotic balancing. The primary mechanisms include the stabilization of proteins and the maintenance of cell volume.

Protein Stabilization and Prevention of Aggregation

A key function of compatible osmolytes is the stabilization of protein structure and the prevention of aggregation, particularly under stress conditions that favor protein unfolding. The prevailing mechanism for this is the "osmophobic effect," where osmolytes are preferentially excluded from the protein surface. This exclusion creates a thermodynamically unfavorable situation for protein unfolding, as unfolding would increase the surface area of the protein exposed to the osmolyte-depleted hydration shell. This, in turn, shifts the equilibrium towards the folded, native state of the protein.

While direct quantitative data on the effect of NMT on the thermal stability of specific proteins (e.g., change in melting temperature, ΔTm) is not yet widely available in published literature, its structural similarity to taurine, a known protein stabilizer, suggests a similar mechanism of action.[2] It is hypothesized that NMT, like taurine, helps to maintain the native conformation of proteins by influencing the structure of water at the protein-solvent interface.[2]

dot

Cell Volume Regulation

Under hyperosmotic conditions, cells lose water and shrink. To counteract this, cells actively accumulate osmolytes, including NMT, to increase intracellular solute concentration and restore cell volume. Conversely, in response to hypo-osmotic stress, cells release osmolytes to prevent excessive swelling and lysis.[5] The transport of taurine, and likely NMT, is a critical component of this regulatory volume decrease.[6]

The regulation of NMT transport is likely mediated by specific transporters, similar to the taurine transporter (TauT), which is known to be regulated by osmotic stress.[7] Under hyperosmotic conditions, the expression and activity of these transporters are upregulated to facilitate osmolyte uptake.

dot

Quantitative Data

While research specifically detailing the quantitative effects of this compound is still expanding, studies on its pharmacokinetics and cytoprotective effects provide valuable data.

Pharmacokinetics of this compound in Mice

A study investigating the effects of NMT on muscle atrophy provided key pharmacokinetic data in a murine model.[2]

| Parameter | Intravenous (0.5 mg/kg) | Oral (0.5 mg/kg) | Oral (5 mg/kg) |

| AUC (min·µg/mL) | 54.0 ± 3.6 | 51.9 ± 4.1 | 315 ± 27.9 |

| Bioavailability (%) | - | 96 | 58 |

| Table 1: Pharmacokinetic parameters of this compound in mice. Data are presented as mean ± standard error.[2] |

Tissue Distribution of this compound

Following oral administration, NMT is distributed to various tissues, with notable accumulation in muscle, heart, and brain.[8]

| Tissue | NMT Concentration (nmol/g tissue) |

| Serum | ~10 |

| Liver | ~50 |

| Kidney | ~150 |

| Muscle | ~200 |

| Heart | ~250 |

| Brain | ~100 |

| Table 2: Tissue distribution of this compound in mice after 4 days of administration in drinking water (0.5% NMT).[8] |

Cytoprotective Effects of this compound

In a cell-based model of muscle atrophy using C2C12 myotubes, NMT demonstrated a significant protective effect against dexamethasone-induced atrophy.[2]

| Treatment | Myotube Diameter (µm) |

| Control | ~25 |

| Dexamethasone (Dex) | ~15 |

| Dex + 20 mM NMT | ~22 |

| Table 3: Effect of this compound on dexamethasone-induced myotube atrophy.[2] |

Cellular Signaling Pathways

The cellular response to osmotic stress involves a complex network of signaling pathways that regulate the expression of osmoprotective genes and the activity of ion transporters. While the direct impact of NMT on these pathways is an area of active research, inferences can be drawn from studies on osmotic stress and the related osmolyte, taurine.

Key signaling pathways activated by osmotic stress include the Mitogen-Activated Protein Kinase (MAPK) pathways, particularly p38 and JNK.[9][10] These pathways are crucial for the transcriptional activation of genes involved in the synthesis and transport of compatible osmolytes. It is plausible that NMT accumulation is, at least in part, regulated by these signaling cascades.

Furthermore, the Akt signaling pathway is a critical regulator of cell survival and metabolism.[3] The cytoprotective effects of NMT, such as the prevention of muscle atrophy, may involve the modulation of Akt signaling to promote cell survival under stress conditions.

Assessment of Protein Thermal Stability using Differential Scanning Fluorimetry (DSF)

This is a general protocol that can be used to assess the effect of NMT on protein stability.

Objective: To determine the change in protein melting temperature (Tm) in the presence of NMT.

Materials:

-

Purified protein of interest

-

SYPRO Orange dye (or other suitable fluorescent dye)

-

This compound solutions of varying concentrations

-

Real-time PCR instrument capable of thermal ramping

Procedure:

-

Prepare a master mix containing the protein and SYPRO Orange dye in the appropriate buffer.

-

In a 96-well PCR plate, add the protein-dye master mix to each well.

-

Add varying concentrations of NMT or a vehicle control to the wells.

-

Seal the plate and centrifuge briefly.

-

Place the plate in the real-time PCR instrument.

-

Set up a thermal ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).

-

Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

-

The melting temperature (Tm) is the temperature at which the fluorescence signal is at its midpoint in the transition phase. Calculate the ΔTm by subtracting the Tm of the control from the Tm of the NMT-containing samples.

Analysis of Protein Aggregation by Light Scattering

This protocol provides a general framework for studying the effect of NMT on protein aggregation. [11][12] Objective: To measure the effect of NMT on the rate and extent of protein aggregation.

Materials:

-

Purified protein prone to aggregation

-

This compound solutions

-

Dynamic Light Scattering (DLS) instrument

-

Temperature-controlled cuvette holder

Procedure:

-

Prepare solutions of the protein in a suitable buffer with and without various concentrations of NMT.

-

Filter the solutions through a low-protein-binding filter (e.g., 0.22 µm) to remove any pre-existing aggregates.

-

Induce aggregation by a chosen method (e.g., thermal stress, chemical denaturation).

-

Monitor the aggregation process over time using DLS to measure the size distribution and scattering intensity of the particles in solution.

-

Analyze the data to determine the kinetics of aggregation (e.g., lag time, aggregation rate) in the presence and absence of NMT.

Cell Volume Measurement Assay

This is a general protocol to assess the role of NMT in cell volume regulation. [13] Objective: To measure changes in cell volume in response to osmotic stress and the effect of NMT.

Materials:

-

Cultured cells of interest

-

Isotonic, hypertonic, and hypotonic cell culture media

-

This compound

-

Flow cytometer or a Coulter counter

Procedure:

-

Culture cells to the desired confluency.

-

Pre-incubate a subset of cells with NMT in isotonic medium.

-

Expose the cells to hypertonic or hypotonic media to induce cell shrinkage or swelling, respectively.

-

At various time points, harvest the cells and measure their volume using a flow cytometer (forward scatter) or a Coulter counter.

-

Compare the changes in cell volume between control cells and cells pre-incubated with NMT to determine if NMT facilitates volume regulation.

Western Blot Analysis of MAPK Pathway Activation

This protocol can be used to investigate the effect of NMT on osmotic stress-induced MAPK signaling. [14] Objective: To determine if NMT modulates the phosphorylation of p38 and JNK in response to hyperosmotic stress.

Materials:

-

Cultured cells

-

Hypertonic medium

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against total and phosphorylated p38 and JNK

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture cells and pre-incubate with or without NMT.

-

Expose cells to hypertonic medium for various time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p38 and JNK.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein for each MAPK.

Future Directions and Conclusion

This compound holds significant promise as a cytoprotective agent with potential applications in drug development and biotechnology. Its role as a compatible osmolyte is central to its protective functions, particularly in stabilizing proteins and maintaining cell volume under stress.

Future research should focus on several key areas:

-

Quantitative analysis of protein stabilization: Detailed studies using techniques like DSF and Differential Scanning Calorimetry are needed to quantify the effect of NMT on the thermal stability of a range of proteins.

-

Elucidation of signaling pathways: Investigating the direct effects of NMT on specific signaling cascades, such as the MAPK and Akt pathways, will provide a deeper understanding of its regulatory roles.

-

Therapeutic potential: Further in vivo studies are warranted to explore the therapeutic efficacy of NMT in conditions associated with cellular stress, such as ischemia-reperfusion injury, neurodegenerative diseases, and myopathies.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Akt Maintains Cell Size and Survival by Increasing mTOR-dependent Nutrient Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mrzgroup.engr.ucr.edu [mrzgroup.engr.ucr.edu]

- 5. Cell volume regulation: the role of taurine loss in maintaining membrane potential and cell pH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular response to hyperosmotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Taurine down-regulates basal and osmolarity-induced gene expression of its transporter, but not the gene expression of its biosynthetic enzymes, in astrocyte primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Osmotic Stress Inhibits Proteasome by p38 MAPK-dependent Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biocompare.com [biocompare.com]

- 12. REF Case study search [impact.ref.ac.uk]

- 13. A novel method for measuring dynamic changes in cell volume - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Bioavailability of Orally Administered N-Methyltaurine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and bioavailability of orally administered N-Methyltaurine (NMT), a derivative of taurine (B1682933) found in certain red algae.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of NMT.

This compound has garnered interest for its potential cytoprotective and anti-atrophic properties.[4][5] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for the development of NMT as a potential therapeutic agent. This guide summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes relevant biological pathways and workflows.

Pharmacokinetic Parameters of this compound

A key study in mice has elucidated the primary pharmacokinetic parameters of this compound following both intravenous (i.v.) and oral (p.o.) administration. The data reveal that NMT is well-absorbed from the gastrointestinal tract, exhibiting high bioavailability, particularly at lower doses.

Oral Bioavailability

The oral bioavailability of NMT was found to be dose-dependent. At a dose of 0.5 mg/kg, the oral bioavailability was 96%, indicating highly efficient absorption.[1][4] However, at a higher dose of 5 mg/kg, the bioavailability was reduced to 58%.[1][4] This suggests that the absorption mechanism may become saturated at higher concentrations.

Plasma Concentration and AUC

The area under the plasma concentration-time curve (AUC) provides a measure of total drug exposure. Following intravenous administration of 0.5 mg/kg NMT, the AUC was 54.0 ± 3.6 min·μg/mL.[1][4] For oral administration, the AUC was 51.9 ± 4.1 min·μg/mL at a 0.5 mg/kg dose and 315 ± 27.9 min·μg/mL at a 5 mg/kg dose.[1][4]

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Administration Route | Dose (mg/kg) | AUC (min·μg/mL) | Oral Bioavailability (%) |

| Intravenous (i.v.) | 0.5 | 54.0 ± 3.6 | N/A |

| Oral (p.o.) | 0.5 | 51.9 ± 4.1 | 96 |

| Oral (p.o.) | 5 | 315 ± 27.9 | 58 |

Data sourced from Nguyen et al., 2020.[1][4]

Tissue Distribution

Upon oral administration, this compound is distributed to a variety of tissues. A study involving the administration of 0.5% NMT in the drinking water of mice for four days demonstrated the compound's presence in the liver, kidney, muscles, heart, and brain.[1] This wide distribution suggests that NMT can reach various target organs to exert its potential therapeutic effects. The uptake of NMT into these tissues is likely facilitated by the taurine transporter (SLC6A6), which is widely expressed throughout the body.[1]

Table 2: Tissue Distribution of this compound in Mice

| Tissue | NMT Concentration (nmol/g tissue) |

| Liver | ~150 |

| Kidney | ~125 |

| Muscle | ~100 |

| Heart | ~75 |

| Brain | ~50 |

Approximate values extrapolated from graphical data in Nguyen et al., 2020.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key pharmacokinetic studies of this compound.

Animal Models and Dosing

The primary in vivo studies on NMT pharmacokinetics have been conducted in mice.[1] For oral administration, this compound was administered via oral gavage at doses of 0.5 and 5 mg/kg body weight.[1] For intravenous administration, a dose of 0.5 mg/kg was used.[1] In tissue distribution studies, NMT was provided in the drinking water at a concentration of 0.5%.[1]

Sample Collection and Analysis

Blood samples were collected from the mice at various time points, ranging from 10 to 180 minutes post-administration, to characterize the plasma concentration-time profile.[1][4] Tissues for distribution studies were collected after a 4-day administration period.[1]

The concentration of this compound in plasma and tissue homogenates was determined using High-Performance Liquid Chromatography (HPLC).[1][4] While the specific parameters for NMT analysis are not detailed, a typical HPLC method for the analysis of the structurally similar compound taurine involves pre-column derivatization to enable fluorometric or UV detection.

Pharmacokinetic Data Analysis

The pharmacokinetic parameters were calculated using a noncompartmental model.[1][4] This method relies on the application of the trapezoidal rule to calculate the area under the concentration-time curve (AUC) and does not require the assumption of a specific compartmental model for the body.

Visualizations: Workflows and Pathways

To further elucidate the processes involved in the study of this compound, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for this compound pharmacokinetic study.

Caption: ADME pathway of orally administered this compound.

Caption: Putative signaling pathway for NMT's anti-atrophic effect.

Conclusion

The available data indicate that this compound is a promising compound with favorable pharmacokinetic properties, particularly its high oral bioavailability at lower doses. Its ability to distribute to various tissues suggests it can reach potential sites of action. While the precise mechanisms of its cytoprotective and anti-atrophic effects are still under investigation, its interaction with the taurine transporter is a key step in its biological activity. Further research is warranted to fully elucidate its metabolic fate, excretion profile, and the specific signaling pathways it modulates. This foundational pharmacokinetic knowledge is essential for the design of future preclinical and clinical studies to explore the full therapeutic potential of this compound.

References

- 1. Taurine Attenuates Disuse Muscle Atrophy Through Modulation of the xCT-GSH-GPX4 and AMPK-ACC-ACSL4 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Taurine Rescues Cancer-induced Atrophy in Human Skeletal Muscle Cells via Ameliorating the Inflammatory Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. blocksandarrows.com [blocksandarrows.com]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Taurine Attenuates Disuse Muscle Atrophy Through Modulation of the xCT-GSH-GPX4 and AMPK-ACC-ACSL4 Pathways | Semantic Scholar [semanticscholar.org]

Unveiling the Cellular Journey of N-Methyltaurine: A Technical Guide to Uptake and Transport Mechanisms

For Immediate Release

This technical guide provides an in-depth exploration of the cellular uptake and transport mechanisms of N-Methyltaurine (NMT), a naturally occurring taurine (B1682933) derivative found in sources such as red algae.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the pharmacokinetic profile and cellular handling of this bioactive compound.

Executive Summary

This compound, a structural analog of the ubiquitous amino acid taurine, is gaining attention for its potential physiological roles. Understanding its cellular transport is paramount for elucidating its biological functions and therapeutic potential. This guide summarizes the current knowledge on the primary transporters involved, presents available quantitative data on its transport, details relevant experimental protocols, and visualizes the key pathways governing its cellular entry and regulation. Evidence strongly suggests that NMT utilizes the taurine transporter (TauT, SLC6A6) for cellular entry, and the proton-coupled amino acid transporter (PAT1, SLC36A1) is also implicated as a potential route. While direct kinetic data for NMT is limited, its inhibitory effect on taurine uptake and its high oral bioavailability in animal models underscore an efficient transport machinery.

Primary Transport Mechanisms

The cellular uptake of this compound is predominantly mediated by existing amino acid transport systems, leveraging its structural similarity to endogenous compounds.

The Taurine Transporter (TauT/SLC6A6)

The primary route for NMT cellular uptake is believed to be the sodium- and chloride-dependent taurine transporter (TauT), encoded by the SLC6A6 gene. This is supported by evidence that NMT inhibits taurine uptake in brain slices, suggesting a shared transport mechanism.[1][2] TauT is a high-affinity, low-capacity transporter responsible for maintaining intracellular taurine homeostasis.[3]

Proton-Coupled Amino Acid Transporter 1 (PAT1/SLC36A1)

The proton-coupled amino acid transporter 1 (PAT1), a member of the SLC36 family, is another potential transporter for NMT. PAT1 is a low-affinity, high-capacity transporter for small, neutral amino acids and their N-methylated derivatives.[4] Given that methylation of the amino group is well-tolerated and can even enhance substrate affinity for PAT1, it is plausible that NMT is also a substrate for this transporter.[4] PAT1 is expressed in the intestine and brain, suggesting a role in both absorption and central nervous system distribution.

Quantitative Data on this compound Transport

While specific kinetic parameters for this compound transport are not yet fully elucidated, in vivo and in vitro studies provide valuable quantitative insights.

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Conditions | Reference |

| Oral Bioavailability | 96% | 0.5 mg/kg body weight, p.o. vs. i.v. | [1] |

| Oral Bioavailability | 58% | 5 mg/kg body weight, p.o. vs. i.v. | [1] |

| AUC (i.v.) | 54.0 ± 3.6 min·μg/mL | 10 mg/kg body weight | [1] |

| AUC (p.o.) | 51.9 ± 4.1 min·μg/mL | 0.5 mg/kg body weight | [1] |

| AUC (p.o.) | 315 ± 27.9 min·μg/mL | 5 mg/kg body weight | [1] |

Table 2: Kinetic Parameters for Taurine Transport via TauT in Caco-2 Cells (as a proxy for NMT)

| Parameter | Value | Reference |

| Km | 5.27 ± 0.95 µM | [5] |

| Vmax | 1125.43 ± 130.9 pmol/mg protein/hour | [5] |

Experimental Protocols

This section details methodologies for key experiments to study the cellular uptake and transport of this compound.

In Vitro Uptake Assay in Cell Lines (e.g., Caco-2, HEK293)

This protocol is adapted from standard taurine uptake assays and can be used to characterize NMT transport kinetics.

Objective: To determine the kinetic parameters (Km and Vmax) of NMT uptake and to investigate the involvement of specific transporters using inhibitors.

Materials:

-

Caco-2 or HEK293 cells cultured on permeable supports (e.g., Transwell inserts).

-

Radiolabeled this compound ([³H]-NMT or [¹⁴C]-NMT) or a stable isotope-labeled NMT for LC-MS/MS analysis.

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with varying pH to study proton-coupled transport.

-

Inhibitors of TauT (e.g., β-alanine) and PAT1 (e.g., proline).

-

Scintillation counter or LC-MS/MS system.

-

Cell lysis buffer.

-

Protein assay kit.

Procedure:

-

Cell Culture: Culture Caco-2 or HEK293 cells on permeable supports to form a confluent monolayer. For Caco-2 cells, this typically takes 21 days to allow for differentiation and formation of tight junctions.

-

Pre-incubation: Wash the cell monolayers with pre-warmed uptake buffer. Pre-incubate the cells in the buffer for 15-30 minutes at 37°C.

-

Uptake Initiation: Initiate the uptake by adding the uptake buffer containing varying concentrations of labeled NMT to the apical side of the monolayer. For inhibition studies, pre-incubate with the inhibitor for a short period before adding the NMT-containing buffer.

-

Incubation: Incubate for a predetermined time (e.g., 5, 15, 30 minutes) at 37°C. Ensure the chosen time point falls within the linear range of uptake.

-

Uptake Termination: Terminate the uptake by rapidly washing the cell monolayers with ice-cold uptake buffer to remove extracellular NMT.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Quantification:

-

For radiolabeled NMT, measure the radioactivity in the cell lysate using a scintillation counter.

-

For stable isotope-labeled NMT, quantify the amount of NMT in the lysate using a validated LC-MS/MS method.

-

-

Protein Normalization: Determine the protein concentration in each well using a standard protein assay to normalize the uptake data.

-

Data Analysis: Calculate the rate of uptake (e.g., in pmol/mg protein/min). Determine Km and Vmax by fitting the data to the Michaelis-Menten equation. For inhibition studies, calculate the IC₅₀ value.

Quantification of this compound in Biological Samples by HPLC

This method is based on a published protocol for the analysis of NMT in plasma and tissue samples.[1]

Objective: To accurately quantify the concentration of NMT in biological matrices.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

-

Reversed-phase C18 column.

-

Derivatization reagents: o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).

-

Internal standard (e.g., sarcosine).

-

Sample preparation reagents: 5% sulfosalicylic acid (SSA), sodium bicarbonate.

-

Mobile phases: e.g., potassium phosphate (B84403) buffer and an organic solvent gradient.

Procedure:

-

Sample Preparation:

-

Plasma: Mix plasma samples with an equal volume of 5% SSA containing the internal standard. Centrifuge to precipitate proteins.

-

Tissues: Homogenize tissues in 10 volumes of 5% SSA with the internal standard. Centrifuge to obtain the supernatant.

-

-

Derivatization:

-

Neutralize the acidic supernatant with sodium bicarbonate.

-

Add OPA reagent to derivatize primary amines.

-

Add FMOC-Cl reagent to derivatize the secondary amine of NMT.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the analytes using a gradient elution on a C18 column.

-

Detect the fluorescent derivatives using a fluorescence detector.

-

-

Quantification: Construct a standard curve using known concentrations of NMT and the internal standard to quantify the NMT concentration in the samples.

Visualization of Transport Mechanisms and Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key cellular processes involved in this compound transport.

Caption: Cellular uptake of this compound via TauT and PAT1 transporters.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cloning and expression of a high affinity taurine transporter from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substrate specificity of the amino acid transporter PAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dexamethasone and lipopolysaccharide regulation of taurine transport in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile and Safety Assessment of N-Methyltaurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological data and safety assessment for N-Methyltaurine (CAS No. 107-68-6), a naturally occurring aminosulfonic acid and a derivative of taurine (B1682933). The document synthesizes findings from acute and genetic toxicity studies, and discusses the potential mechanisms of action based on related compounds. While significant data gaps exist in the public domain for repeated-dose, reproductive, and developmental toxicity, this guide consolidates the current knowledge to support further research and safety evaluations.

Introduction

This compound, also known as 2-(methylamino)ethanesulfonic acid, is an organic compound found in certain species of red algae.[1] It is structurally similar to taurine, a well-studied amino acid with diverse physiological roles. This compound and its salts are utilized in various industrial applications, including as intermediates in the synthesis of surfactants.[1][2] As interest in taurine and its derivatives for potential health applications grows, a thorough understanding of their toxicological profiles is imperative for ensuring human safety. This guide aims to provide a detailed summary of the existing safety data for this compound, present experimental methodologies for key studies, and identify areas where further research is needed.

Toxicological Profile

Acute Toxicity

The acute toxicity of this compound has been evaluated through oral, dermal, and inhalation routes, primarily through classifications in safety data sheets and limited animal studies.

Oral: this compound is classified as harmful if swallowed, with an acute toxicity estimate (ATE) for oral exposure of 500 mg/kg.[3] A study on the sodium salt, sodium methyltaurate, reported an oral LD50 in rats of ≥4670 mg/kg, suggesting a lower order of acute toxicity for the salt form.

Dermal and Inhalation: There is a lack of quantitative data available for the acute dermal and inhalation toxicity of this compound.

Table 1: Summary of Acute Toxicity Data for this compound and its Sodium Salt

| Test Substance | Species | Route | Endpoint | Value | Reference |

| This compound | - | Oral | ATE | 500 mg/kg | [3] |

| Sodium Methyltaurate | Rat | Oral | LD50 | ≥4670 mg/kg |

Skin and Eye Irritation

This compound is classified as a skin and eye irritant.[3] Safety data sheets indicate that it causes skin irritation and serious eye irritation.[3] In contrast, a study on sodium methyltaurate found it to be non-irritating and non-corrosive to rabbit skin. This discrepancy highlights the need for further specific testing on this compound to definitively characterize its irritation potential.

Skin Sensitization

There are currently no publicly available studies on the skin sensitization potential of this compound.

Repeated Dose Toxicity (Sub-acute, Sub-chronic, and Chronic)

No studies on the repeated dose toxicity of this compound were identified in the public domain. This represents a significant data gap in the toxicological profile of this compound.

Genotoxicity

A key study on the mutagenic potential of this compound was conducted as part of the National Toxicology Program (NTP).

Bacterial Reverse Mutation Assay (Ames Test): this compound was tested for mutagenicity in Salmonella typhimurium strains TA97, TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9). The results of this study, published by Zeiger et al. (1987), were negative , indicating that this compound is not mutagenic in this bacterial system.[4][5]

Table 2: Summary of Genotoxicity Data for this compound

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation | Salmonella typhimurium | With and without S9 | Negative | [4][5] |

Carcinogenicity

There are no available studies on the carcinogenic potential of this compound. Safety data sheets generally state that it shall not be classified as carcinogenic.[3]

Reproductive and Developmental Toxicity

No studies on the reproductive or developmental toxicity of this compound were identified in the public domain. Safety data sheets indicate that it shall not be classified as a reproductive toxicant.[6] This is a critical data gap for a comprehensive safety assessment.

Pharmacokinetics

A study in mice investigated the pharmacokinetics of this compound following oral and intravenous administration.

-

Oral Bioavailability: The oral bioavailability of this compound was found to be high, with the area under the curve (AUC) after oral administration being 96.1% of that after intravenous administration.[7]

-

Tissue Distribution: Following administration of 0.5% this compound in drinking water for several days, it was found to be distributed to various tissues, including skeletal muscles.[7]

These findings suggest that this compound is well-absorbed after oral ingestion and distributed throughout the body.

Potential Signaling Pathways in Toxicity

Due to the limited toxicological data for this compound, understanding its potential mechanisms of action can be informed by the known signaling pathways of its parent compound, taurine. Taurine is known to have cytoprotective effects, often through the modulation of oxidative stress and inflammation.

Antioxidant Signaling Pathway (Nrf2)

Taurine has been shown to exert antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][8][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Anti-inflammatory Signaling Pathway (NF-κB)

Taurine has also been shown to modulate inflammatory responses, in part by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] NF-κB is a key regulator of pro-inflammatory gene expression. It is plausible that this compound may share this anti-inflammatory activity.

Experimental Protocols

Detailed experimental protocols for the key toxicological assays mentioned in this guide are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD 471

This test evaluates the potential of a substance to induce gene mutations in bacteria.

Protocol Outline:

-

Bacterial Strains: Histidine-requiring (his⁻) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are commonly used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form visible colonies. The number of revertant colonies is counted.

-

Evaluation: A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive (mutagenic) result.

Summary and Conclusion

The available toxicological data for this compound is limited. It is classified as acutely toxic upon oral exposure and as a skin and eye irritant. A bacterial reverse mutation assay showed no evidence of mutagenicity. However, there is a significant lack of data regarding repeated dose toxicity, carcinogenicity, and reproductive and developmental toxicity. The pharmacokinetic profile in mice suggests good oral absorption and distribution to various tissues.

Based on the toxicological profile of its parent compound, taurine, it is hypothesized that this compound may possess antioxidant and anti-inflammatory properties, potentially through the modulation of the Nrf2 and NF-κB signaling pathways.

To conduct a comprehensive safety assessment of this compound, further studies are required to address the existing data gaps, particularly in the areas of repeated dose toxicity and reproductive/developmental toxicity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 107-68-6 [chemicalbook.com]

- 3. chemos.de [chemos.de]

- 4. This compound (107-68-6) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 5. Salmonella mutagenicity tests: III. Results from the testing of 255 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism underlying the antioxidant activity of taurine: prevention of mitochondrial oxidant production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vivo and In Vitro Study of this compound on Pharmacokinetics and Antimuscle Atrophic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Taurine in Mitochondria Health: More Than Just an Antioxidant [mdpi.com]

- 10. Mechanism of taurine reducing inflammation and organ injury in sepsis mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Taurine and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Discovery and Initial Studies of N-Methyltaurine

This technical guide provides a comprehensive overview of the historical discovery, initial synthesis, and early scientific investigations into N-Methyltaurine (2-methylaminoethanesulfonic acid). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the foundational knowledge of this naturally occurring aminosulfonic acid.

Introduction and Historical Context

This compound (NMT) is a derivative of the more widely known amino acid, taurine (B1682933). The scientific journey into taurine and its related compounds began in 1827, when German scientists Friedrich Tiedemann and Leopold Gmelin first isolated taurine from ox bile.[1] This discovery laid the groundwork for future investigations into taurine derivatives. For over a century, taurine was primarily considered an end product of sulfur metabolism.[1] However, a comprehensive review in 1968 and a pivotal 1975 study demonstrating that taurine deficiency caused retinal degeneration in cats sparked significant interest in its broader physiological roles.[1] This expanded focus naturally led to the investigation of related compounds like this compound to understand their unique properties and biological activities.[1]

Discovery and Initial Synthesis

The first synthesis of this compound was documented as early as 1878.[2] The method involved the reaction of methylamine (B109427) with the silver salt of 2-chloroethanesulfonic acid.[2] Later modifications of this process replaced the silver salt with the more accessible sodium salt of 2-chloroethanesulfonic acid.[2]

In nature, unlike the widespread distribution of taurine in animal tissues, this compound has been identified more specifically in certain marine organisms.[1] It was discovered to be a metabolite in various species of red algae, such as Gelidium cartilagineum.[1][3]

Initial Studies on Biological Role and Metabolism

Early research into the biological significance of this compound identified its crucial role as an organic osmolyte.[1] Osmolytes are small solutes that cells accumulate to maintain cell volume and function under osmotic stress. This function is particularly vital for marine invertebrates that need to cope with the high salinity of their environment.[1] NMT was found to be a dominant organic osmolyte in deep-sea tubeworms, where it plays a critical role in regulating cellular volume in extreme high-pressure environments.[1][3]

While its primary identified role was as an osmolyte, initial studies also delved into its metabolism, particularly its degradation by microorganisms. In the bacterium Alcaligenes faecalis MT1, a metabolic pathway was elucidated that allows the bacterium to use NMT as a source of carbon, nitrogen, and sulfur.[1] The degradation is initiated by an enzymatic cleavage that converts this compound into methylamine and sulfoacetaldehyde.[1]

Early Pharmacokinetic and In Vivo Studies

While extensive early pharmacokinetic data is sparse, a 2020 study provides foundational insights into the behavior of NMT in mammalian systems. These findings are crucial for understanding its potential as a therapeutic agent. The study investigated the bioavailability and tissue distribution of orally administered this compound in mice.[3][4]

The quantitative data from this key study are summarized below.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Administration Route | Bioavailability | Area Under Curve (AUC) |

|---|---|---|

| Oral | 96.1% (relative to IV) | - |

| Intravenous (IV) | 100% | 54.0 ± 3.6 min·μg/mL |

Data sourced from a study on NMT pharmacokinetics in mice.[3][4]

Table 2: Tissue Distribution of this compound in Mice

| Tissue | Concentration (after 4 days of 0.5% NMT in drinking water) |

|---|---|

| Liver | Detected |

| Kidney | Detected |

| Muscles | Detected |

| Heart | Detected |

| Brain | Detected |

This study confirmed that orally administered NMT is distributed to several key tissues.[3][4]

Protocol 4.2.1: Early Chemical Synthesis (Conceptual) This protocol is based on the historical synthesis method reported in 1878.

-

Reactant Preparation: Prepare a solution of the sodium salt of 2-chloroethanesulfonic acid in an appropriate solvent.

-

Reaction: Introduce methylamine to the solution.

-

Incubation: Heat the reaction mixture under controlled temperature and pressure to facilitate the nucleophilic substitution reaction.

-

Purification: Upon completion, saturate the resulting solution with carbon dioxide (CO₂) to precipitate sodium bicarbonate.

-

Isolation: Filter the mixture to remove the precipitate. The filtrate contains this compound, which can be further purified through crystallization.[2]

Protocol 4.2.2: Quantification of this compound by HPLC This protocol outlines the methodology used for measuring NMT concentrations in biological samples from the 2020 mouse study.[3]

-

Sample Preparation:

-

Mix plasma samples with an equal volume of 5% sulfosalicylic acid (SSA) containing an internal standard (sarcosine).

-

Homogenize tissue samples in 10 volumes of 5% SSA with the internal standard.

-

Centrifuge the samples and filter the supernatant through 0.45 μm filters.

-

Neutralize the filtered supernatant with NaHCO₃.

-

-

Derivatization:

-

Add an equal volume of o-phthalaldehyde (B127526) (OPA) reagent to the sample and incubate for 1 minute at room temperature to derivatize primary amines.

-

Add 1 volume of 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) reagent and incubate for an additional 1 minute to derivatize the secondary amine of NMT.

-

-

HPLC Analysis:

-

Dilute the derivatized sample with the HPLC mobile phase.

-

Inject the sample into an HPLC system for separation and quantification.

-

Conclusion

The historical discovery of this compound, both through chemical synthesis in the late 19th century and its later identification in natural sources like red algae, marked the beginning of scientific inquiry into this unique taurine derivative. Initial studies primarily characterized its significant role as an osmolyte in marine life, a function critical for survival in extreme environments. While early in-depth biological studies in mammals are limited, modern research, building on this historical foundation, has begun to uncover its pharmacokinetic profile and potential therapeutic effects, such as the attenuation of muscle atrophy. The foundational work detailed in this guide provides essential context for ongoing and future research into the diverse applications of this compound.

References

Metabolic Fate and Degradation Pathways of N-Methyltaurine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyltaurine (NMT), a naturally occurring aminosulfonic acid and a derivative of taurine (B1682933), is found in various marine organisms and is gaining attention for its potential physiological roles.[1] Understanding its metabolic fate is crucial for evaluating its therapeutic potential and safety profile. This technical guide provides a comprehensive overview of the current knowledge on the degradation pathways of this compound in both microbial and mammalian systems. It details the key enzymes involved, presents quantitative metabolic data, outlines relevant experimental protocols, and visualizes the metabolic pathways. While microbial degradation pathways are relatively well-characterized, the metabolic fate of this compound in mammals appears to be limited, with the compound exhibiting high bioavailability and widespread tissue distribution, largely mediated by the taurine transporter.

Introduction to this compound

This compound, or 2-(methylamino)ethanesulfonic acid, is structurally a methylated form of taurine.[1] It is notably found as an osmolyte in red algae and deep-sea tube worms, where it aids in cellular homeostasis under extreme environmental conditions.[1] In mammals, NMT is considered a taurine derivative metabolite, and its presence suggests an interaction with the extensive taurine metabolic network.[1] Given the numerous physiological functions of taurine, including osmoregulation, antioxidation, and neuromodulation, this compound is being investigated for similar cytoprotective properties.[1][2]

Microbial Degradation of this compound

Certain bacteria can utilize this compound as a source of carbon, nitrogen, and sulfur. The degradation pathway has been primarily elucidated in Alcaligenes faecalis and Paracoccus versutus. The catabolism is initiated by an inducible dehydrogenase and proceeds through the key intermediate, sulfoacetaldehyde (B1196311).